![molecular formula C9H11N3 B13527577 (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced through a nucleophilic substitution reaction using a suitable chiral amine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors for the condensation of o-phenylenediamine with formic acid derivatives.
Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or amide derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated structure.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions include imine derivatives, amide derivatives, and various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can serve as a ligand for studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which (S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine: The enantiomer of the compound with different biological activity.
1-(1H-Benzo[d]imidazol-6-yl)propan-1-amine: A similar compound with a propanamine moiety instead of ethanamine.
1-(1H-Benzo[d]imidazol-6-yl)butan-1-amine: Another analog with a butanamine moiety.
Uniqueness
(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(1S)-1-(3H-benzimidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
DBAJKAVSAXBACO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)N=CN2)N |
SMILES canónico |
CC(C1=CC2=C(C=C1)N=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



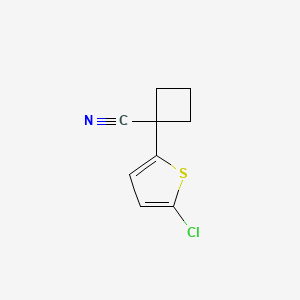


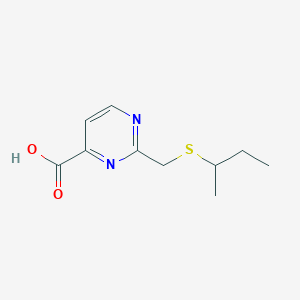

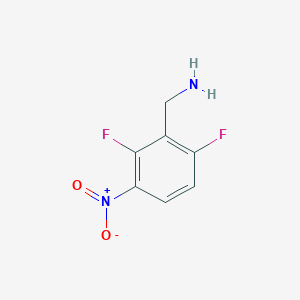

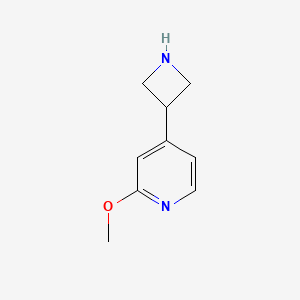
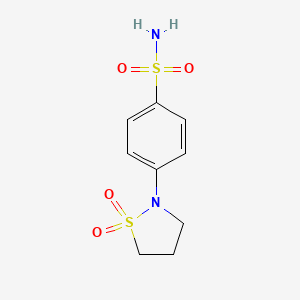



![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
